N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O4S and its molecular weight is 465.99. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to targetCOX-1 , an enzyme responsible for inflammation and pain
Mode of Action
It’s known that similar compounds inhibit the activity of their target enzymes, leading to a decrease in the production of inflammatory mediators . This compound might interact with its target in a similar manner.
Biochemical Pathways
The compound likely affects the cyclooxygenase pathway , given its potential COX-1 inhibitory activity. This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-1, the compound could potentially reduce the production of these mediators, thereby alleviating inflammation and pain.
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys . These properties can impact the compound’s bioavailability, efficacy, and potential side effects.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential COX-1 inhibitory activity . This could make it useful in the treatment of conditions characterized by inflammation and pain, such as arthritis or other inflammatory diseases.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S.ClH/c1-24(2)10-7-11-25(21(26)15-12-16(27-3)14-17(13-15)28-4)22-23-20-18(29-5)8-6-9-19(20)30-22;/h6,8-9,12-14H,7,10-11H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDFHHAESVXCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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